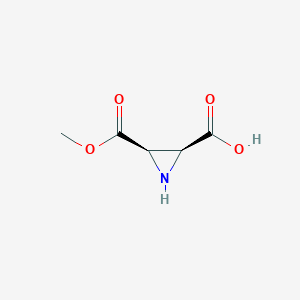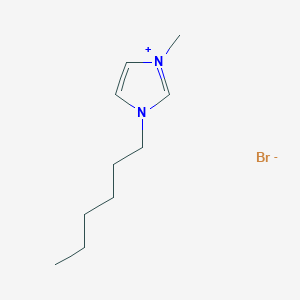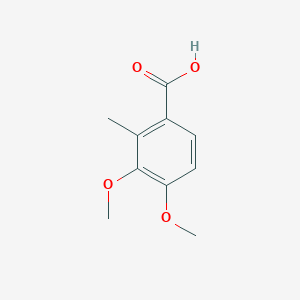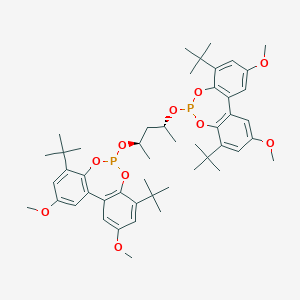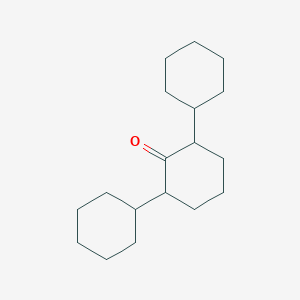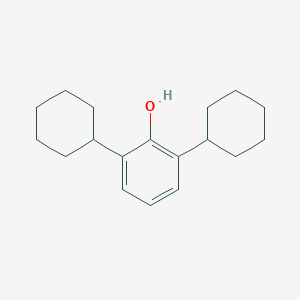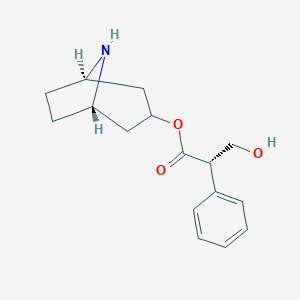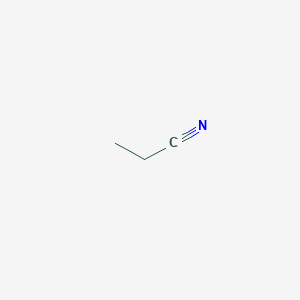
5-(Benzyloxy)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-methoxyphenol is an organic compound with the molecular formula C14H14O3 It is a derivative of phenol, featuring both methoxy and benzyloxy substituents on the aromatic ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Based on its structural similarity to other compounds, it may participate in reactions involving free radicals . For instance, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially lead to various reactions, including SN1, SN2, and E1 reactions of benzylic halides .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving carbon–carbon bond formation, given its potential use in suzuki–miyaura coupling .
Result of Action
Based on its potential involvement in free radical reactions , it could influence various cellular processes, including those involving carbon–carbon bond formation .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling, a reaction in which similar compounds may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)-2-methoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, starting with 2-methoxyphenol, a benzyloxy group can be introduced using benzyl chloride in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, with stirring at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
5-(Benzyloxy)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the benzyloxy group.
2-(Phenylmethoxy)phenol: Similar structure but with different substituent positions.
Uniqueness
5-(Benzyloxy)-2-methoxyphenol is unique due to the presence of both methoxy and benzyloxy groups on the aromatic ring, which imparts specific chemical and physical properties.
Properties
IUPAC Name |
2-methoxy-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQJUZBIFCHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
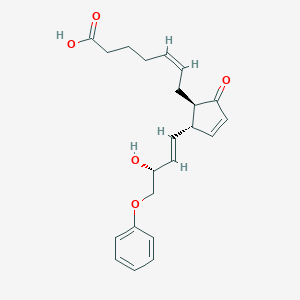

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
